(2-Methyl-3-oxoisoindolin-5-yl)boronicacid (2-Methyl-3-oxoisoindolin-5-yl)boronicacid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13781460
InChI: InChI=1S/C9H10BNO3/c1-11-5-6-2-3-7(10(13)14)4-8(6)9(11)12/h2-4,13-14H,5H2,1H3
SMILES: B(C1=CC2=C(CN(C2=O)C)C=C1)(O)O
Molecular Formula: C9H10BNO3
Molecular Weight: 190.99 g/mol

(2-Methyl-3-oxoisoindolin-5-yl)boronicacid

CAS No.:

Cat. No.: VC13781460

Molecular Formula: C9H10BNO3

Molecular Weight: 190.99 g/mol

* For research use only. Not for human or veterinary use.

(2-Methyl-3-oxoisoindolin-5-yl)boronicacid -

Specification

Molecular Formula C9H10BNO3
Molecular Weight 190.99 g/mol
IUPAC Name (2-methyl-3-oxo-1H-isoindol-5-yl)boronic acid
Standard InChI InChI=1S/C9H10BNO3/c1-11-5-6-2-3-7(10(13)14)4-8(6)9(11)12/h2-4,13-14H,5H2,1H3
Standard InChI Key JCIJKYTUSUMBFF-UHFFFAOYSA-N
SMILES B(C1=CC2=C(CN(C2=O)C)C=C1)(O)O
Canonical SMILES B(C1=CC2=C(CN(C2=O)C)C=C1)(O)O

Introduction

Synthesis Methods

Palladium-Catalyzed Cross-Coupling Reactions

The most widely reported synthesis involves palladium-catalyzed cross-coupling between 5-bromo-2-methyl-3-oxoisoindoline and bis(pinacolato)diboron (B₂pin₂) (Equation 1):

5-Bromo-2-methyl-3-oxoisoindoline+B2pin2Pd(dppf)Cl2,KOAc(2-Methyl-3-oxoisoindolin-5-yl)boronic acid\text{5-Bromo-2-methyl-3-oxoisoindoline} + \text{B}_2\text{pin}_2 \xrightarrow{\text{Pd(dppf)Cl}_2, \text{KOAc}} \text{(2-Methyl-3-oxoisoindolin-5-yl)boronic acid}

This method achieves yields of 65–80% under optimized conditions (80°C, 12 h, dioxane solvent) . Alternative approaches include:

  • Miyaura Borylation: Using Pd(OAc)₂ and XPhos ligands to enhance regioselectivity .

  • Direct Boronation: Treatment of lithiated isoindolinone derivatives with trimethyl borate.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s boronic acid group facilitates carbon-carbon bond formation with aryl halides, exemplified by its use in synthesizing biaryl motifs (Table 1) :

Table 1: Representative Suzuki Reactions of (2-Methyl-3-oxoisoindolin-5-yl)boronic Acid

Aryl HalideProductYield (%)Reference
2-Bromo-5-nitrothiophene3,3-Dimethyl-5-(5-nitro-thiophene-2-yl)-1,3-dihydro-indol-2-one65
4-Iodobenzonitrile5-(4-Cyanophenyl)-2-methyl-3-oxoisoindoline78

Synthesis of Heterocyclic Scaffolds

The isoindolinone core serves as a precursor for indole-fused systems, which are prevalent in natural products and pharmaceuticals. For example, coupling with indole boronic acids yields bis-indolyl derivatives with potential anticancer activity .

Comparative Analysis with Related Boronic Acids

Table 2: Structural and Functional Comparison of Isoindolinyl Boronic Acids

CompoundMolecular FormulaMolecular Weight (g/mol)Key Applications
(2-Methyl-3-oxoisoindolin-5-yl)boronic acidC₉H₁₀BNO₃190.99Suzuki coupling, PROTACs
(3-Oxoisoindolin-4-yl)boronic acidC₈H₈BNO₃176.96Fluorescent probes
5-Bromo-2-methyl-3-oxoisoindolineC₉H₈BrNO238.07Intermediate in synthesis

Research Frontiers and Challenges

Enhancing Synthetic Efficiency

Current limitations include moderate yields in cross-coupling reactions (65–80%) and sensitivity to moisture. Advances in catalyst design (e.g., Pd-NHC complexes) may address these issues .

Expanding Therapeutic Applications

Ongoing studies explore the compound’s utility in neurodegenerative diseases, leveraging its ability to cross the blood-brain barrier .

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